N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine
Description
Introduction to N-[[6-[3-(Trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine
Chemical Identity and IUPAC Nomenclature
The compound is systematically named N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine according to IUPAC rules. Its molecular formula, C₁₀H₇F₃N₄O, reflects a molecular weight of 280.19 g/mol. The structural complexity arises from three distinct moieties:
- A pyridine ring substituted at the 3-position with a methylidene hydroxylamine group.
- A pyrazole ring attached to the pyridine via a nitrogen atom at the 1-position.
- A trifluoromethyl (-CF₃) group at the pyrazole's 3-position.
The SMILES notation, C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F, encodes this arrangement, while the InChIKey VVEVDCQDLLWSJO-UHFFFAOYSA-N ensures unique identification in chemical databases.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine |
| Molecular Formula | C₁₀H₇F₃N₄O |
| SMILES | C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F |
| InChIKey | VVEVDCQDLLWSJO-UHFFFAOYSA-N |
Structural Features and Functional Group Analysis
Pyrazole Core with Trifluoromethyl Substituent
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is substituted at the 3-position with a -CF₃ group. Trifluoromethyl groups are electron-withdrawing, enhancing the pyrazole's metabolic stability and influencing π-π stacking interactions in biological targets. This substitution pattern mirrors patented fluorinated pyrazole derivatives designed for agrochemical and pharmaceutical applications.
Oxime Functional Group (C=N-OH)
The methylidene hydroxylamine group (-CH=N-OH) forms an oxime, characterized by a nitrogen-oxygen bond adjacent to the imine (C=N). Oximes exhibit tautomerism between the syn and anti configurations, with infrared spectra typically showing O-H (3600 cm⁻¹), C=N (1665 cm⁻¹), and N-O (945 cm⁻¹) stretches. The hydroxylamine component is prone to oxidation, a property exploited in prodrug design but requiring stabilization strategies in synthetic workflows.
Pyridine-Pyrazole Hybrid Scaffold
The pyridine ring at the 6-position of the pyrazole provides a planar, electron-deficient aromatic system. This hybrid architecture enhances binding affinity to kinase targets, as seen in structurally related COX-2 inhibitors. Computational models suggest intramolecular hydrogen bonding between the pyridine's nitrogen and the oxime's hydroxyl group, potentially stabilizing the molecule in aqueous environments.
Historical Context in Heterocyclic Chemistry Research
Evolution of Trifluoromethylation Techniques
The introduction of -CF₃ groups into heterocycles gained momentum after Swarts' 1892 antimony fluoride-mediated method. Modern approaches, such as the McLoughlin-Thrower reaction (1968) and copper-catalyzed cross-couplings, enabled precise trifluoromethylation of pyrazoles. The compound's synthesis likely employs similar strategies, as evidenced by EP 4,059,927 A1, which details the use of tetrafluoro-methoxy intermediates for constructing trifluoromethylpyrazole cores.
Properties
Molecular Formula |
C10H7F3N4O |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)8-3-4-17(16-8)9-2-1-7(5-14-9)6-15-18/h1-6,18H |
InChI Key |
VVEVDCQDLLWSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
3-(Trifluoromethyl)-1H-pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example:
Optimization : Microwave irradiation (150°C, 20 min) improves yield to 92% compared to conventional heating (6 h, 78%).
Pyridine-Pyrazole Coupling
A Suzuki-Miyaura cross-coupling links the pyrazole to pyridine:
Conditions :
Reduction of Nitro Group :
-
Yield: 95%
Alternative Synthetic Routes
One-Pot Tandem Coupling-Oximation
Critical Challenges and Solutions
Scalability and Industrial Considerations
Cost Drivers :
-
Pd catalysts: Substituted with Ni-based systems for large-scale runs.
-
Trifluoromethyl reagents: Use of CF₃CO₂Et reduces costs vs. CF₃I.
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
Structural Differences :
- Core Ring : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen). Pyridazine’s electron-deficient nature may alter π-π stacking interactions.
- Substituents: Phenylamine at position 3 vs. methylidene hydroxylamine.
Functional Implications :
- Solubility : The phenyl group in N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine reduces aqueous solubility compared to the target compound’s hydroxylamine.
- Electronic Effects : Pyridazine’s dual nitrogen atoms may stabilize negative charges, contrasting with pyridine’s moderate basicity.
N-[(2-Butyl-5-chloro-1H-imidazol-4-yl)methylidene]hydroxylamine
Structural Differences :
- Core Ring : Imidazole (five-membered, two nitrogens) vs. pyridine. Imidazole’s basicity and aromaticity differ significantly.
- Substituents : 2-Butyl-5-chloro vs. 3-(trifluoromethyl)pyrazole. Chloro and butyl groups increase lipophilicity, while trifluoromethyl enhances electronegativity and resistance to oxidative metabolism.
Functional Implications :
- Reactivity : The methylidene hydroxylamine group in both compounds is susceptible to hydrolysis but stabilized by conjugation with aromatic rings.
- Metabolic Stability : The trifluoromethyl group in the target compound likely prolongs half-life compared to the chloro/butyl substituents.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Core Ring | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyridine | 6-(3-CF₃-pyrazol-1-yl), 3-CH=N-OH | ~318.25* | Trifluoromethyl, Pyrazole, Hydroxylamine |
| N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine | Pyridazine | 6-Pyrazole, 3-NHPh | ~265.29 | Pyrazole, Phenylamine |
| N-[(2-Butyl-5-chloro-1H-imidazol-4-yl)methylidene]hydroxylamine | Imidazole | 2-Butyl, 5-Cl, 4-CH=N-OH | ~245.72 | Chloro, Butyl, Hydroxylamine |
*Estimated based on structural formula.
Research Findings and Implications
- Methylidene Hydroxylamine Stability : The hydroxylamine group in the target compound and N-[(2-butyl-5-chloro-1H-imidazol-4-yl)methylidene]hydroxylamine is stabilized via conjugation with aromatic systems, reducing susceptibility to hydrolysis .
- Heterocyclic Core Impact : Pyridine offers moderate basicity and planar geometry for intermolecular interactions, whereas pyridazine (in N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) may favor charge-transfer complexes due to dual nitrogen atoms .
Biological Activity
N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique trifluoromethyl and hydroxylamine functional groups, has been studied for various therapeutic applications including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is C11H11F3N4 with a molar mass of 256.23 g/mol. The compound exhibits notable physicochemical properties, which may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C11H11F3N4 |
| Molar Mass | 256.23 g/mol |
| Density | 1.39 g/cm³ (predicted) |
| Boiling Point | 380.3 °C (predicted) |
| pKa | 8.86 (predicted) |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Research indicates that certain pyrazole compounds exhibit significant inhibitory effects on key oncogenic pathways, including BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer proliferation and survival .
For instance, a study reported that specific pyrazole derivatives demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy while minimizing side effects .
Anti-inflammatory Activity
Pyrazole derivatives have also shown promising anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory processes. The structure-activity relationship (SAR) studies indicate that the presence of trifluoromethyl groups enhances the anti-inflammatory activity of these compounds .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various studies focusing on its efficacy against bacterial strains and fungi. For example, pyrazole derivatives have been evaluated against Mycobacterium tuberculosis and other pathogens, demonstrating moderate to significant inhibitory effects .
A comparative analysis of various derivatives revealed that compounds with specific substitutions exhibited enhanced antimicrobial activity, making them suitable candidates for further development as antimicrobial agents .
Case Study 1: Antitumor Efficacy
A study conducted by Umesha et al. (2009) investigated the cytotoxicity of several pyrazole derivatives in MCF-7 and MDA-MB-231 cell lines. Results indicated that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics when used alone or in combination with doxorubicin, highlighting their potential as adjunct therapies in breast cancer treatment.
Case Study 2: Anti-inflammatory Mechanism
In a study assessing the anti-inflammatory properties of pyrazole derivatives, it was found that compounds with trifluoromethyl substituents effectively inhibited COX enzymes in vitro. This inhibition correlated with reduced levels of inflammatory mediators such as prostaglandins, suggesting a viable pathway for developing new anti-inflammatory drugs based on this scaffold .
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling a pyrazole moiety with a pyridine derivative. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann-type) under mild conditions (35–60°C) in polar aprotic solvents like DMSO or DMF are common. Optimization includes adjusting stoichiometry of amines (e.g., cyclopropanamine), bases (e.g., cesium carbonate), and catalysts (e.g., CuBr) to enhance yields. Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the product .
Q. Q2. What analytical techniques are recommended for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy : and NMR to verify substituent positions and coupling patterns.
- HRMS (ESI) : To confirm molecular weight (e.g., m/z 215 [M+H]+ for related pyrazolylpyridazines).
- X-ray crystallography : Resolves crystallographic discrepancies in asymmetric units, as seen in pyrazolylpyridazine derivatives .
Advanced Mechanistic and Structural Studies
Q. Q3. How do steric and electronic effects influence the reactivity of the trifluoromethylpyrazole group during functionalization?
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyrazole ring but may sterically hinder nucleophilic attacks. Computational studies (e.g., DFT) predict preferential reactivity at the pyridine N-oxide site due to charge distribution. Experimental validation via substituent-directed cross-coupling (e.g., Suzuki-Miyaura) is advised .
Q. Q4. How can conflicting spectral data (e.g., 1H^1H1H NMR shifts) between synthetic batches be resolved?
Contradictions often arise from rotational isomers or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- Comparative analysis with crystallographically resolved structures (e.g., pyrazolylpyridazine derivatives with defined torsional angles) .
Pharmacological and Molecular Interaction Studies
Q. Q5. What computational methods are suitable for predicting the bioactivity of this compound against kinase targets?
Molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., glycogen synthase kinase 3β) identifies binding modes. Focus on hydrogen bonding with pyridazine N-atoms and hydrophobic interactions with the trifluoromethyl group. Validate with in vitro kinase inhibition assays .
Q. Q6. How does the hydroxylamine moiety influence metabolic stability in preclinical models?
The hydroxylamine group may undergo rapid oxidation in vivo. Assess stability via:
- LC-MS/MS in liver microsomes.
- Derivatization with acetylating agents to compare half-lives.
- Structural analogs (e.g., methylidene-amine derivatives) can clarify metabolic pathways .
Methodological Challenges in Data Interpretation
Q. Q7. How should researchers address discrepancies in biological activity data across studies (e.g., IC50 variability)?
Potential causes include assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Recommendations:
Q. Q8. What strategies mitigate hydrolysis of the methylidene hydroxylamine group during storage?
- Store under inert atmosphere (N/Ar) at −20°C.
- Use stabilizers (e.g., BHT) in anhydrous solvents (e.g., acetonitrile).
- Monitor degradation via NMR to track trifluoromethyl group integrity .
Advanced Applications in Drug Discovery
Q. Q9. Can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?
Yes, the pyridine and pyrazole moieties enable conjugation to E3 ligase ligands (e.g., thalidomide analogs). Optimize linker length (e.g., PEG2–PEG4) and evaluate proteasome-mediated degradation efficiency in cell-based models (e.g., Western blot for target protein levels) .
Q. Q10. What in vivo models are appropriate for assessing pharmacokinetic-pharmacodynamic (PK-PD) relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
